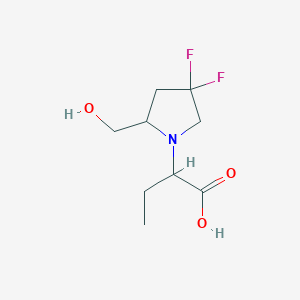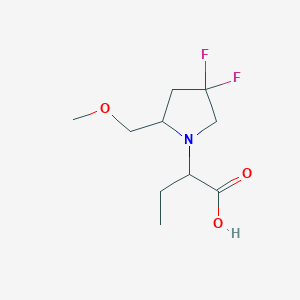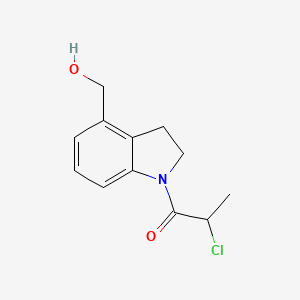
3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine
Descripción general
Descripción
“3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds and is often used in drug discovery . The compound also contains fluoromethyl groups, which can significantly affect its properties and biological activity .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine”, can be achieved through various strategies . One common approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis conditions can vary depending on the desired product .
Molecular Structure Analysis
The molecular structure of “3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine” is characterized by the presence of a pyrrolidine ring and fluoromethyl groups . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The fluoromethyl groups, on the other hand, can influence the compound’s reactivity and biological activity .
Chemical Reactions Analysis
The chemical reactions involving “3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine” can be influenced by various factors. For instance, the electrophilic nature of the double bond of β-CF3-1,3-enynamides, due to the electron-withdrawing characteristics of the trifluoromethyl groups, can play a significant role in reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine” can be influenced by its molecular structure. For instance, the presence of fluoromethyl groups can affect the compound’s reactivity, stability, and solubility .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
This compound is used in the asymmetric synthesis of highly functionalized pyrrolidine derivatives with three contiguous stereogenic centers, which is important for creating molecules with specific spatial arrangements necessary for biological activity .
Redox Potentials
“3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine” may be involved in redox reactions due to its trifluoromethyl group. Understanding its redox potentials can be crucial for mechanistic studies on trifluoromethylation reactions, which are significant in drug development and functional materials .
Organocatalysis
The compound can serve as an organocatalyst or a part of an organocatalytic system in various chemical reactions, including Michael/Mannich [3+2] cycloaddition sequences .
C–F Bond Activation
It has potential applications in C–F bond activation in a CF3 group, which includes anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
Agrochemical Industry
While not directly mentioned for “3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine”, trifluoromethyl-containing compounds are widely used in the agrochemical industry for crop protection. They play a key role in synthesizing various pesticides and herbicides .
Pharmaceutical Industry
Similarly, trifluoromethyl groups are important in pharmaceuticals, indicating that “3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine” could be used in the synthesis of medicinal compounds .
Mecanismo De Acción
Target of Action
The trifluoromethyl group often plays a crucial role in the biological activity of many pharmaceuticals and agrochemicals .
Biochemical Pathways
The trifluoromethyl group is thought to be involved in many recently tested catalytic trifluoromethylation reactions .
Pharmacokinetics
The trifluoromethyl group is often used in drug design to improve the pharmacokinetic properties of pharmaceuticals .
Result of Action
The trifluoromethyl group is known to have significant physicochemical effects when substituted at different positions in a molecule .
Action Environment
The trifluoromethyl group is often used in drug design to improve the stability of pharmaceuticals .
Safety and Hazards
Direcciones Futuras
The future directions for “3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine” could involve further exploration of its potential applications in drug discovery. Given the versatility of the pyrrolidine scaffold, there may be opportunities to design new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F4N/c7-1-4-2-11-3-5(4)6(8,9)10/h4-5,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFAZDBBGVSQQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



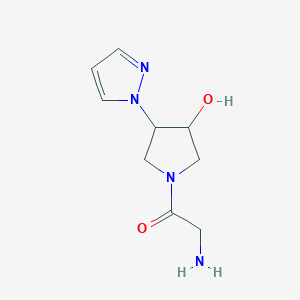
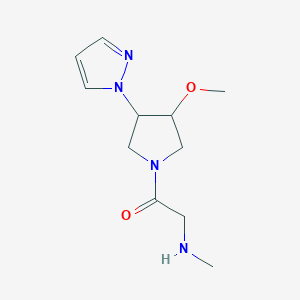
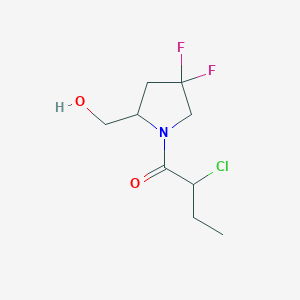

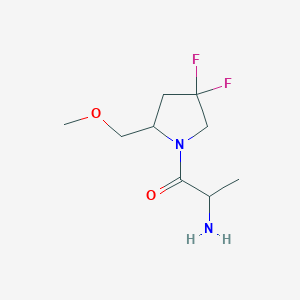
![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-amine](/img/structure/B1478412.png)
